L-670596

Description

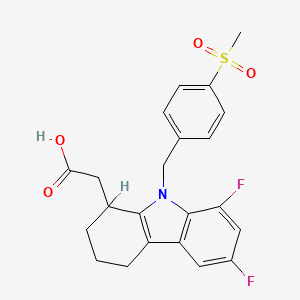

thromboxane and prostaglondin endoperoxide receptor antagoist; structure given in first source

Properties

IUPAC Name |

2-[6,8-difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2NO4S/c1-30(28,29)16-7-5-13(6-8-16)12-25-21-14(9-20(26)27)3-2-4-17(21)18-10-15(23)11-19(24)22(18)25/h5-8,10-11,14H,2-4,9,12H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJWAIMJHBTYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CN2C3=C(CCCC3CC(=O)O)C4=C2C(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923668 | |

| Record name | (6,8-Difluoro-9-{[4-(methanesulfonyl)phenyl]methyl}-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121083-06-5, 121083-05-4 | |

| Record name | (+)-6,8-Difluoro-2,3,4,9-tetrahydro-9-[[4-(methylsulfonyl)phenyl]methyl]-1H-carbazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121083-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 670596 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121083054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6,8-Difluoro-9-{[4-(methanesulfonyl)phenyl]methyl}-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-670596: A Deep Dive into its Mechanism of Action at the Thromboxane A2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-670596 is a potent and selective competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its interaction with the TP receptor and the subsequent effects on intracellular signaling pathways. Quantitative data from key studies are presented, along with detailed experimental protocols for the principal assays used to characterize this compound. Visual diagrams of the relevant signaling cascades and experimental workflows are provided to facilitate a comprehensive understanding of its pharmacological profile.

Introduction to this compound and the TP Receptor

Thromboxane A2 is a potent, yet unstable, eicosanoid that plays a critical role in hemostasis and thrombosis. Its physiological effects, which include platelet aggregation and vasoconstriction, are mediated through the G-protein coupled TP receptor. Dysregulation of the TXA2-TP receptor axis is implicated in various cardiovascular diseases, making the TP receptor a key target for therapeutic intervention.

This compound has been identified as a high-affinity antagonist for the TP receptor, effectively blocking the actions of TXA2 and other TP receptor agonists. Its mechanism of action is primarily through competitive antagonism, where it binds to the receptor's active site, preventing the binding of endogenous ligands without initiating a cellular response. Pharmacological studies have characterized this compound as a neutral antagonist, meaning it does not alter the basal or constitutive activity of the TP receptor, distinguishing it from inverse agonists which suppress such activity.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data that define its pharmacological profile.

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound

| Parameter | Value | Assay System | Reference |

| IC50 | 5.5 x 10-9 M | Inhibition of 125I-labeled PTA-OH binding to human platelets | [1] |

| IC50 | 1.1 x 10-7 M | Inhibition of U-44069 induced aggregation of human platelet-rich plasma | [1] |

| pA2 | 9.0 | Competitive inhibition of U-44069 induced contractions of guinea pig tracheal chain | [1] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Animal Model | Effect | Reference |

| ED50 | 0.04 mg/kg (i.v.) | Guinea Pig | Inhibition of arachidonic acid-induced bronchoconstriction | [1] |

| ED50 | 0.03 mg/kg (i.v.) | Guinea Pig | Inhibition of U-44069-induced bronchoconstriction | [1] |

Mechanism of Action: TP Receptor Signaling and its Antagonism by this compound

The TP receptor primarily couples to the Gq family of G-proteins. Agonist binding initiates a conformational change in the receptor, leading to the activation of Gq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+, along with DAG, activates protein kinase C (PKC), leading to a cascade of phosphorylation events that ultimately result in the physiological responses of platelet aggregation and smooth muscle contraction.

This compound, as a competitive antagonist, binds to the TP receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents agonists like TXA2 from activating the receptor, thereby inhibiting the entire downstream signaling cascade.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for TP Receptor

This assay is used to determine the binding affinity (IC50) of this compound for the TP receptor.

-

Materials:

-

Human platelet membranes (source of TP receptors)

-

125I-labeled PTA-OH or [3H]SQ 29,548 (radioligand)

-

This compound (test compound)

-

Unlabeled TP receptor agonist (e.g., U-44069) for determining non-specific binding

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

-

Procedure:

-

Prepare a suspension of human platelet membranes in binding buffer.

-

In a series of tubes, add a fixed concentration of the radioligand.

-

To these tubes, add increasing concentrations of this compound.

-

For the determination of non-specific binding, add a high concentration of an unlabeled TP receptor agonist to a separate set of tubes.

-

Initiate the binding reaction by adding the platelet membrane suspension to all tubes.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value from the resulting sigmoidal curve.

-

Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit agonist-induced platelet aggregation.

-

Materials:

-

Freshly drawn human blood in sodium citrate anticoagulant

-

Platelet-rich plasma (PRP)

-

TP receptor agonist (e.g., U-44069)

-

This compound (test compound)

-

Saline or appropriate buffer

-

Platelet aggregometer

-

-

Procedure:

-

Prepare PRP by centrifuging whole blood at a low speed.

-

Place a sample of PRP in the aggregometer cuvette and allow it to equilibrate to 37°C.

-

Add a specific concentration of this compound or vehicle control to the PRP and incubate for a short period.

-

Initiate platelet aggregation by adding a submaximal concentration of the TP receptor agonist.

-

Monitor the change in light transmittance through the PRP suspension over time. As platelets aggregate, the turbidity of the suspension decreases, and light transmittance increases.

-

Record the maximum aggregation percentage for each concentration of this compound.

-

Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration to determine the IC50 value.

-

Guinea Pig Tracheal Chain Contraction Assay (for pA2 Determination)

This organ bath assay is used to determine the pA2 value of this compound, a measure of its competitive antagonist activity.

-

Materials:

-

Guinea pig trachea

-

Krebs-Henseleit solution (physiological salt solution)

-

TP receptor agonist (e.g., U-44069)

-

This compound (antagonist)

-

Organ bath with an isometric force transducer

-

Carbogen gas (95% O2, 5% CO2)

-

-

Procedure:

-

Isolate the trachea from a guinea pig and prepare a tracheal chain preparation.

-

Suspend the tracheal chain in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.

-

Allow the tissue to equilibrate under a resting tension.

-

Obtain a cumulative concentration-response curve for the agonist U-44069.

-

Wash the tissue and allow it to return to baseline.

-

Add a fixed concentration of this compound to the organ bath and allow it to equilibrate with the tissue.

-

Obtain a second cumulative concentration-response curve for U-44069 in the presence of this compound.

-

Repeat steps 5-7 with increasing concentrations of this compound.

-

Perform a Schild analysis by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the resulting linear regression is the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

-

Conclusion

This compound is a potent, selective, and competitive neutral antagonist of the TP receptor. Its mechanism of action involves the direct blockade of the TP receptor, thereby inhibiting the Gq-mediated signaling cascade that leads to platelet aggregation and vasoconstriction. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview of the pharmacological characterization of this compound, underscoring its utility as a research tool and its potential as a therapeutic agent in cardiovascular diseases.

References

L-670,596: A Technical Guide to its Function as a Thromboxane/Prostaglandin Endoperoxide Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of L-670,596. The information is compiled from preclinical studies to serve as a detailed resource for researchers and professionals in drug development.

L-670,596, with the chemical name ((-)-6,8-difluoro-9-p-methylsulfonylbenzyl-1,2,3,4-tetrahydrocarbazol-1-yl-acetic acid), is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1] Its primary function is to inhibit the physiological and pathological effects mediated by thromboxane A2 (TXA2) and its precursor, prostaglandin endoperoxide (PGH2).

Core Mechanism of Action

L-670,596 exerts its pharmacological effects by competitively binding to the TP receptor, thereby preventing the binding of its natural ligands, TXA2 and PGH2. This antagonism blocks the signaling cascade that leads to various cellular responses, including platelet aggregation, vasoconstriction, and bronchoconstriction. The selectivity of L-670,596 is a key feature, as it does not significantly interfere with other related pathways, such as ADP-induced platelet aggregation or bronchoconstriction induced by other agonists.[1]

Signaling Pathway of Thromboxane A2 and Inhibition by L-670,596

Caption: Mechanism of L-670,596 as a competitive antagonist at the TP receptor.

Potency and Efficacy Data

The potency and efficacy of L-670,596 have been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of L-670,596

| Assay | Species/Tissue | Parameter | Value |

| Radioligand Binding Inhibition | Human Platelets | IC50 | 5.5 x 10⁻⁹ M |

| Platelet Aggregation Inhibition (U-44069 induced) | Human Platelet Rich Plasma | IC50 | 1.1 x 10⁻⁷ M |

| Tracheal Chain Contraction Inhibition (U-44069 induced) | Guinea Pig | pA2 | 9.0 |

Data sourced from The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist.[1]

Table 2: In Vivo Activity of L-670,596

| Model | Species | Parameter | Value (mg/kg i.v.) |

| Arachidonic Acid-Induced Bronchoconstriction | Guinea Pig | ED50 | 0.04 |

| U-44069-Induced Bronchoconstriction | Guinea Pig | ED50 | 0.03 |

| U-44069-Induced Renal Vasoconstriction | Pig | ED50 | 0.02 |

Data sourced from The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist.[1]

L-670,596 has also demonstrated oral activity, inhibiting ex vivo platelet aggregation in rhesus monkeys at doses of 1-5 mg/kg.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on standard pharmacological assays.

Radioligand Binding Assay

Objective: To determine the affinity of L-670,596 for the TP receptor.

-

Preparation of Platelet Membranes: Human platelet-rich plasma is obtained from healthy donors. Platelets are washed and then lysed in a hypotonic buffer to prepare platelet membranes. The membranes are then resuspended in an appropriate assay buffer.

-

Binding Reaction: A constant concentration of a radiolabeled TP receptor agonist (e.g., ¹²⁵I-labeled PTA-OH) is incubated with the platelet membranes in the presence of varying concentrations of L-670,596.

-

Incubation and Separation: The mixture is incubated to allow for binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of L-670,596 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Platelet Aggregation Assay

Objective: To assess the ability of L-670,596 to inhibit platelet aggregation induced by a TP receptor agonist.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood from human donors is centrifuged at a low speed to obtain PRP.

-

Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.

-

Assay Procedure: A baseline light transmission is established. L-670,596 or its vehicle is pre-incubated with the PRP. A TP receptor agonist, such as U-44069, is then added to induce aggregation.

-

Data Analysis: The extent of aggregation is recorded over time. The IC50 value, the concentration of L-670,596 required to inhibit 50% of the agonist-induced aggregation, is determined.

In Vivo Bronchoconstriction Model

Objective: To evaluate the in vivo efficacy of L-670,596 in preventing bronchoconstriction.

-

Animal Model: Anesthetized and artificially ventilated guinea pigs are used.

-

Measurement of Bronchoconstriction: Changes in intratracheal pressure are measured as an index of bronchoconstriction.

-

Experimental Procedure: L-670,596 is administered intravenously. After a set period, a bronchoconstrictor agent (e.g., arachidonic acid or U-44069) is administered intravenously to induce bronchoconstriction.

-

Data Analysis: The dose of L-670,596 that produces a 50% inhibition of the bronchoconstrictor response (ED50) is calculated.

Experimental Workflow for In Vivo Bronchoconstriction Assay

Caption: Workflow for the in vivo evaluation of L-670,596.

Selectivity Profile

The selectivity of L-670,596 is a critical aspect of its pharmacological profile. Studies have shown that it does not inhibit ADP-induced platelet aggregation in humans or primates.[1] Furthermore, in in vivo guinea pig models, it does not prevent bronchoconstriction caused by a variety of other agonists, indicating its specific action on the TP receptor.[1]

Conclusion

L-670,596 is a highly potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist with demonstrated activity in both in vitro and in vivo settings. Its ability to effectively block the signaling of TXA2 and PGH2 at the TP receptor underscores its potential as a therapeutic agent in conditions where these prostanoids play a significant pathophysiological role, such as cardiovascular and respiratory diseases. The data and protocols presented in this guide provide a foundational understanding for further research and development involving this compound.

References

L-670596: A Selective Thromboxane A2 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-670596, chemically identified as (-)6,8-difluoro-9-rho-methylsulfonyl benzyl-1,2,3,4-tetrahydrocarbazol-1-yl-acetic acid, is a potent and highly selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. Thromboxane A2 (TXA2) is a powerful mediator of platelet aggregation and vasoconstriction, playing a crucial role in various physiological and pathophysiological processes, including hemostasis and thrombosis. Consequently, the development of selective TP receptor antagonists like this compound represents a significant therapeutic strategy for cardiovascular diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Thromboxane A2 Signaling

Thromboxane A2 is a lipid mediator derived from arachidonic acid through the action of cyclooxygenase (COX) and thromboxane synthase.[1] It exerts its biological effects by binding to the G-protein coupled TP receptor, which exists as two main isoforms, TPα and TPβ, arising from alternative splicing of the same gene.[1][2] Activation of the TP receptor initiates a signaling cascade primarily through Gq and G13 proteins.[3]

The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in platelet shape change, aggregation, and granule release.[4] The G13 pathway, on the other hand, activates the small GTPase Rho, leading to the inhibition of myosin light chain phosphatase and promoting smooth muscle contraction and vasoconstriction.[3]

Quantitative Pharmacological Data

This compound has been extensively characterized in a variety of in vitro and in vivo models, demonstrating its high affinity and selectivity for the TP receptor. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Assay | Species | Preparation | Agonist | Parameter | Value | Reference |

| Radioligand Binding | Human | Platelets | 125I-labeled PTA-OH | IC50 | 5.5 x 10⁻⁹ M | [5] |

| Platelet Aggregation | Human | Platelet Rich Plasma | U-44069 | IC50 | 1.1 x 10⁻⁷ M | [5] |

| Smooth Muscle Contraction | Guinea Pig | Tracheal Chain | U-44069 | pA2 | 9.0 | [5] |

-

IC50: The concentration of a drug that gives half-maximal response.

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: In Vivo Activity of this compound

| Model | Species | Agonist | Route of Administration | Parameter | Value | Reference |

| Bronchoconstriction | Guinea Pig | Arachidonic Acid | i.v. | ED50 | 0.04 mg/kg | [5] |

| Bronchoconstriction | Guinea Pig | U-44069 | i.v. | ED50 | 0.03 mg/kg | [5] |

| Renal Vasoconstriction | Pig | U-44069 | i.v. | ED50 | 0.02 mg/kg | [5] |

| Platelet Aggregation (ex vivo) | Rhesus Monkey | U-44069 | p.o. | Active Dose | 1-5 mg/kg | [5] |

-

ED50: The dose of a drug that produces a therapeutic effect in 50% of the population.

-

i.v.: Intravenous

-

p.o.: Per os (by mouth)

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the TP receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Human platelets

-

125I-labeled PTA-OH (a TP receptor antagonist)

-

This compound

-

Binding buffer (e.g., Tris-HCl with MgCl2)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Platelet Membrane Preparation: Isolate human platelets from whole blood by differential centrifugation. Prepare platelet membranes by sonication or freeze-thaw cycles followed by high-speed centrifugation.

-

Binding Reaction: In a reaction tube, combine the platelet membranes, a fixed concentration of 125I-labeled PTA-OH, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by a TP receptor agonist.

Materials:

-

Human platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

U-44069 (a stable TXA2 analog)

-

This compound

-

Aggregometer

Protocol:

-

PRP Preparation: Obtain PRP from citrated whole blood by centrifugation at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.[6]

-

Assay Setup: Place a cuvette with PRP in the aggregometer and adjust the light transmission to 0%. Use a cuvette with PPP to set the light transmission to 100%.

-

Incubation with Antagonist: Add varying concentrations of this compound to the PRP and incubate for a specified time.

-

Induction of Aggregation: Add a fixed concentration of U-44069 to the PRP to induce platelet aggregation.

-

Measurement: Record the change in light transmission over time as the platelets aggregate.

-

Data Analysis: Determine the maximum aggregation for each concentration of this compound. Plot the percentage of inhibition of aggregation against the concentration of this compound to calculate the IC50 value.[7]

In Vivo Bronchoconstriction Model

This model assesses the ability of this compound to inhibit bronchoconstriction induced by a TP receptor agonist in an animal model.

Materials:

-

Guinea pigs

-

Anesthetic

-

Ventilator

-

Pressure transducer

-

Arachidonic acid or U-44069

-

This compound

Protocol:

-

Animal Preparation: Anesthetize the guinea pig and connect it to a ventilator. Cannulate the jugular vein for drug administration and the carotid artery to monitor blood pressure. Measure changes in airway pressure using a pressure transducer.

-

Baseline Measurement: Record the baseline airway pressure.

-

Drug Administration: Administer this compound intravenously at various doses.

-

Agonist Challenge: After a predetermined time, administer a bolus injection of arachidonic acid or U-44069 to induce bronchoconstriction.

-

Measurement: Record the peak increase in airway pressure.

-

Data Analysis: Calculate the percentage of inhibition of the bronchoconstrictor response for each dose of this compound. Determine the ED50 value from the dose-response curve.

Selectivity Profile

A key attribute of this compound is its selectivity for the TP receptor. Studies have shown that it does not significantly inhibit ADP-induced platelet aggregation or bronchoconstriction induced by other agonists.[5] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Conclusion

This compound is a potent and selective thromboxane A2 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models. Its ability to effectively block the actions of thromboxane A2 at its receptor makes it a valuable research tool for investigating the role of the thromboxane pathway in various physiological and pathological conditions. Furthermore, the pharmacological profile of this compound highlights the therapeutic potential of selective TP receptor antagonism in the management of thrombotic diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, offering detailed data and experimental protocols to facilitate further investigation and development in this field.

References

- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

L-670596: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the Thromboxane A2/Prostaglandin Endoperoxide Receptor Antagonist

Abstract

L-670596 is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor, a key player in hemostasis and inflammatory processes. This document provides a comprehensive technical overview of this compound, encompassing its chemical structure, physicochemical properties, and detailed pharmacological profile. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering a consolidated source of data and methodologies pertinent to the study of this compound and its therapeutic potential. The guide includes detailed experimental protocols for key in vitro and in vivo assays, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental application.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-[6,8-Difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid, is a complex organic molecule.[1] Its structure is characterized by a tetrahydrocarbazole core, substituted with difluoro and methylsulfonylphenylmethyl groups, and an acetic acid side chain, which is crucial for its biological activity.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[6,8-Difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid | [1] |

| Synonyms | L 670596, L670596 | [1] |

| CAS Number | 121083-05-4 | [1] |

| Chemical Formula | C22H21F2NO4S | [1] |

| Molecular Weight | 433.47 g/mol | [1] |

| Exact Mass | 433.1159 | [1] |

| SMILES Code | O=C(O)CC1C(N(CC2=CC=C(S(=O)(C)=O)C=C2)C3=C4C=C(F)C=C3F)=C4CCC1 | [1] |

| Appearance | White solid | |

| Purity | >98% (commercially available) | |

| Solubility | Soluble in DMSO and ethanol. | |

| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |

| Melting Point | Not available in public domain. | |

| pKa | Not available in public domain. |

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1] Its primary mechanism of action involves the competitive inhibition of thromboxane A2 (TXA2) and other prostaglandin endoperoxides from binding to the TP receptor, thereby blocking their downstream signaling pathways. This antagonism has been demonstrated in various in vitro and in vivo models. Additionally, this compound has been reported to exhibit inhibitory activity against aldehyde dehydrogenase 1A1 (ALDH1A1).[1]

Thromboxane A2/Prostaglandin Endoperoxide Receptor Antagonism

This compound demonstrates high affinity for the TP receptor, effectively inhibiting platelet aggregation and smooth muscle contraction induced by TP receptor agonists.

Table 2: In Vitro Activity of this compound

| Assay | Species | Agonist | Parameter | Value | Reference |

| Receptor Binding | Human Platelets | 125I-labeled PTA-OH | IC50 | 5.5 nM | [2] |

| Platelet Aggregation | Human | U-44069 | IC50 | 6.5 nM | [2] |

| Tracheal Contraction | Guinea Pig | U-44069 | pA2 | 9.0 | [2] |

Table 3: In Vivo Activity of this compound

| Model | Species | Agonist | Parameter | Value |

| Bronchoconstriction | Guinea Pig | Arachidonic Acid | ED50 | 0.04 mg/kg (i.v.) |

| Bronchoconstriction | Guinea Pig | U-44069 | ED50 | 0.03 mg/kg (i.v.) |

ALDH1A1 Inhibitory Activity

This compound has been identified as an inhibitor of ALDH1A1, an enzyme involved in cellular detoxification and retinoic acid synthesis.[1] This secondary activity may contribute to its overall pharmacological profile.

Table 4: ALDH1A1 Inhibitory Activity of this compound

| Assay | Parameter | Value |

| In Vitro Enzyme Inhibition | IC50 | Data not yet publicly available |

Signaling Pathways

This compound exerts its primary effects by blocking the signaling cascade initiated by the activation of the TP receptor, a G-protein coupled receptor (GPCR).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Thromboxane Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human platelet TP receptor.

Materials:

-

Human platelet membranes

-

[¹²⁵I]-PTA-OH (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Platelet Membrane Preparation: Prepare human platelet membranes from fresh platelet-rich plasma by centrifugation and hypotonic lysis. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-PTA-OH (typically at its Kd), and varying concentrations of this compound (or vehicle for total binding).

-

Incubation: Add the platelet membrane suspension to each well to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (binding in the presence of a saturating concentration of a known TP receptor antagonist) from total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

In Vitro Platelet Aggregation Assay

This protocol details the light transmission aggregometry method to assess the inhibitory effect of this compound on U-44069-induced human platelet aggregation.

Materials:

-

Fresh human platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

U-44069 (TP receptor agonist)

-

This compound

-

Saline

-

Light transmission aggregometer

Procedure:

-

PRP Preparation: Obtain fresh human blood in citrate anticoagulant and centrifuge at a low speed to prepare PRP. Prepare PPP by further centrifugation of the remaining blood at a high speed.

-

Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Assay: Place an aliquot of PRP in a cuvette with a stir bar and allow it to equilibrate at 37°C. Add varying concentrations of this compound or vehicle and incubate for a short period.

-

Induction of Aggregation: Add a fixed concentration of U-44069 to induce platelet aggregation.

-

Measurement: Record the change in light transmission for several minutes.

-

Data Analysis: Determine the percentage of inhibition of aggregation for each concentration of this compound and calculate the IC50 value.

In Vivo Bronchoconstriction Model

This protocol describes the measurement of arachidonic acid-induced bronchoconstriction in anesthetized guinea pigs and the antagonistic effect of this compound.

Materials:

-

Male Dunkin-Hartley guinea pigs

-

Anesthetic (e.g., pentobarbital)

-

Tracheal cannula

-

Ventilator

-

Pressure transducer

-

Arachidonic acid

-

This compound

-

Saline

Procedure:

-

Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula. Ventilate the animal artificially.

-

Measurement of Bronchoconstriction: Measure changes in pulmonary inflation pressure as an index of bronchoconstriction using a pressure transducer.

-

Drug Administration: Administer this compound or vehicle intravenously.

-

Challenge: After a set period, administer a bolus intravenous injection of arachidonic acid to induce bronchoconstriction.

-

Data Recording and Analysis: Record the peak increase in pulmonary inflation pressure. Calculate the dose of this compound required to inhibit the arachidonic acid-induced bronchoconstriction by 50% (ED50).

In Vitro ALDH1A1 Enzyme Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on purified human ALDH1A1.[3][4]

Materials:

-

Purified recombinant human ALDH1A1

-

NAD⁺

-

Propionaldehyde (substrate)

-

This compound

-

Assay buffer (e.g., 25 mM BES, pH 7.5)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a cuvette, combine the assay buffer, NAD⁺, and varying concentrations of this compound.

-

Enzyme Addition and Pre-incubation: Add the purified ALDH1A1 enzyme and incubate for a few minutes at room temperature.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, propionaldehyde.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, for a set period.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Determine the percentage of inhibition and calculate the IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the thromboxane A2/prostaglandin endoperoxide receptor with demonstrated efficacy in both in vitro and in vivo models. Its ability to inhibit platelet aggregation and bronchoconstriction highlights its potential as a therapeutic agent for a range of cardiovascular and respiratory diseases. The additional finding of its ALDH1A1 inhibitory activity opens avenues for further investigation into its broader pharmacological effects. This technical guide provides a solid foundation of data and methodologies to support ongoing and future research into the therapeutic applications of this compound and related compounds.

References

initial in vitro characterization of L-670596

An In-Depth Technical Guide to the Initial in vitro Characterization of L-670596

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has been identified as a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. This document provides a comprehensive overview of the , detailing its biochemical and cellular activities. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering insights into the pharmacological profile of this compound and the methodologies employed for its evaluation.

Introduction

Thromboxane A2 (TXA2) is a potent lipid mediator that plays a crucial role in hemostasis and vascular tone.[1] It exerts its effects by activating the TP receptor, a G protein-coupled receptor (GPCR), leading to platelet aggregation and smooth muscle contraction.[2] Consequently, antagonism of the TP receptor represents a promising therapeutic strategy for the management of cardiovascular and thrombotic diseases. This compound has emerged as a high-affinity antagonist at this receptor. This guide summarizes the key in vitro data that establish the pharmacological profile of this compound.

Quantitative Data Presentation

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentration (IC50) and antagonist affinity (pA2) values.

Table 1: Inhibitory Potency (IC50) of this compound in Biochemical and Cellular Assays

| Assay Type | System | Agonist/Ligand | IC50 (nM) |

| Receptor Binding | Human Platelets | 125I-labeled PTA-OH | 5.5 |

| Platelet Aggregation | Human Platelet-Rich Plasma | U-44069 | 110 |

Table 2: Antagonist Affinity (pA2) of this compound in a Functional Assay

| Assay Type | Tissue | Agonist | pA2 |

| Smooth Muscle Contraction | Guinea Pig Tracheal Chain | U-44069 | 9.0 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for the key in vitro experiments used to characterize this compound.

Thromboxane/Prostaglandin Endoperoxide Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the human TP receptor.

Materials:

-

Human platelet membranes

-

125I-labeled PTA-OH (a TP receptor antagonist radioligand)

-

This compound

-

Assay Buffer (e.g., Tris-HCl with MgCl2)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare human platelet membranes from fresh blood samples.

-

In a multi-well plate, incubate the platelet membranes with a fixed concentration of 125I-labeled PTA-OH.

-

Add varying concentrations of this compound to the wells to compete with the radioligand for binding to the TP receptors.

-

Incubate the mixture at room temperature for a specified period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding (determined in the presence of a saturating concentration of a non-labeled TP receptor antagonist) from the total binding.

-

Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.

U-44069-Induced Platelet Aggregation Assay

Objective: To assess the functional antagonism of this compound on platelet aggregation.

Materials:

-

Freshly prepared human platelet-rich plasma (PRP)[3]

-

U-44069 (a stable TXA2 mimetic)[4]

-

This compound

-

Platelet aggregometer[5]

-

Saline solution

Protocol:

-

Prepare PRP from citrated whole blood by centrifugation.[3]

-

Adjust the platelet count in the PRP if necessary.

-

Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a defined period at 37°C in the aggregometer cuvettes with stirring.

-

Initiate platelet aggregation by adding a sub-maximal concentration of the TP receptor agonist, U-44069.

-

Monitor the change in light transmission through the PRP suspension over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.

-

Record the maximum aggregation response for each concentration of this compound.

-

Calculate the percentage inhibition of aggregation at each this compound concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of this compound that inhibits 50% of the U-44069-induced platelet aggregation, by plotting the percentage inhibition against the log concentration of this compound.

U-44069-Induced Guinea Pig Tracheal Chain Contraction Assay

Objective: To evaluate the antagonist activity of this compound on smooth muscle contraction.

Materials:

-

Guinea pig trachea[6]

-

Krebs-Henseleit solution[7]

-

U-44069

-

This compound

-

Organ bath system with isometric force transducers[8]

Protocol:

-

Isolate the trachea from a guinea pig and prepare a chain of tracheal rings.[6]

-

Mount the tracheal chain in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.[8]

-

Allow the tissue to equilibrate under a resting tension.

-

Induce a stable contraction of the tracheal smooth muscle with a sub-maximal concentration of U-44069.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the relaxation response.

-

Alternatively, for pA2 determination, pre-incubate the tracheal chains with different fixed concentrations of this compound for a specified time.

-

Then, generate cumulative concentration-response curves for the agonist U-44069 in the absence and presence of the different concentrations of this compound.

-

Construct a Schild plot by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression line provides the pA2 value.

Visualization of Signaling Pathways and Workflows

Thromboxane A2 Signaling Pathway and this compound Inhibition

Caption: Thromboxane A2 signaling and this compound inhibition.

General Workflow for in vitro Characterization of a Receptor Antagonist

Caption: Workflow for in vitro characterization.

Conclusion

The demonstrates its high potency and selectivity as a thromboxane A2/prostaglandin endoperoxide receptor antagonist. The data from receptor binding, platelet aggregation, and smooth muscle contraction assays consistently support its mechanism of action. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for the continued investigation of this compound and other novel TP receptor antagonists. These findings underscore the potential of this compound as a lead compound for the development of new therapeutic agents for the treatment of thromboembolic and cardiovascular diseases.

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea [mdpi.com]

The Role of L-670596 in Prostaglandin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins and related eicosanoids are potent lipid mediators that play crucial roles in a myriad of physiological and pathological processes, including inflammation, hemostasis, and smooth muscle function. Their actions are mediated by a family of G-protein coupled receptors known as prostanoid receptors. This technical guide focuses on the compound L-670596 and its role within the complex web of prostaglandin signaling. While the broader family of prostaglandins includes several members such as PGE2, PGD2, and PGI2, this compound is a highly potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide receptor, officially designated as the TP receptor.[1] Thromboxane A2 (TXA2) is a potent vasoconstrictor and promoter of platelet aggregation, making the TP receptor a significant target in the development of anti-thrombotic and cardiovascular therapies. This document will provide an in-depth overview of this compound, its mechanism of action, its effects on the TP receptor signaling pathway, and the experimental protocols used for its characterization.

This compound: A Potent and Selective TP Receptor Antagonist

This compound, with the chemical name (-)-6,8-difluoro-9-p-methylsulfonylbenzyl-1,2,3,4-tetrahydrocarbazol-1-yl-acetic acid, has been extensively characterized as a competitive antagonist of the TP receptor.[1] Its high affinity and selectivity make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TXA2-TP receptor axis.

Quantitative Data for this compound Activity

The potency and selectivity of this compound have been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Experimental System | Reference |

| IC50 | 5.5 x 10-9 M | Inhibition of 125I-labeled PTA-OH binding to human platelets | [1] |

| IC50 | 1.1 x 10-7 M | Inhibition of U-44069 induced aggregation of human platelet-rich plasma | [1] |

| pA2 | 9.0 | Competitive inhibition of U-44069 induced contractions of guinea pig tracheal chain | [1] |

Table 1: In Vitro Potency of this compound

| Parameter | Value | Experimental System | Reference |

| ED50 | 0.04 mg/kg i.v. | Inhibition of arachidonic acid-induced bronchoconstriction in guinea pigs | [1] |

| ED50 | 0.03 mg/kg i.v. | Inhibition of U-44069-induced bronchoconstriction in guinea pigs | [1] |

| ED50 | 0.02 mg/kg i.v. | Inhibition of U-44069-induced renal vasoconstriction in pigs | [1] |

| Active Dose | 1-5 mg/kg p.o. | Inhibition of ex vivo aggregation of rhesus monkey platelets to U-44069 | [1] |

Table 2: In Vivo Efficacy of this compound

The selectivity of this compound is demonstrated by its lack of inhibitory activity against ADP-induced platelet aggregation and bronchoconstriction induced by other agonists.[1]

Thromboxane A2 (TP) Receptor Signaling Pathway

The TP receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[2] Upon binding of its endogenous agonist, thromboxane A2 (TXA2), or other agonists like the endoperoxide PGH2, the receptor undergoes a conformational change that facilitates the activation of heterotrimeric G-proteins. The TP receptor primarily couples to Gq and G13 proteins.[3][4]

Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in cytosolic Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets that culminate in platelet aggregation and smooth muscle contraction.

The G13 pathway involves the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and subsequent smooth muscle contraction.

This compound, by competitively binding to the TP receptor, prevents the binding of TXA2 and other agonists, thereby inhibiting the initiation of these downstream signaling cascades.

Experimental Protocols

The characterization of this compound as a TP receptor antagonist has relied on a variety of well-established in vitro and in vivo experimental protocols. Below are detailed methodologies for two key types of experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Caption: Experimental Workflow for Radioligand Binding Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled TP receptor antagonist to human platelet membranes.

Materials:

-

Washed human platelets

-

Radiolabeled TP receptor antagonist (e.g., [125I]PTA-OH)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation: Prepare a crude membrane fraction from washed human platelets by sonication or homogenization followed by centrifugation. Resuspend the membrane pellet in the incubation buffer.

-

Assay Setup: In a series of tubes, add a constant amount of platelet membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include control tubes with no this compound (total binding) and tubes with a high concentration of a non-radiolabeled TP receptor antagonist to determine non-specific binding.

-

Incubation: Incubate the tubes at a defined temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma or beta counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist.

Objective: To determine the IC50 of this compound for the inhibition of platelet aggregation induced by the TP receptor agonist U-44069.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

TP receptor agonist (e.g., U-44069)

-

This compound

-

Saline

-

Platelet aggregometer

Protocol:

-

PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

-

Aggregometer Setup: Calibrate the platelet aggregometer using PPP as the 100% aggregation (0% light transmission) reference and PRP as the 0% aggregation (100% light transmission) reference.

-

Assay Procedure:

-

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.

-

Pre-incubate the PRP with various concentrations of this compound or vehicle (control) for a specified time at 37°C.

-

Initiate platelet aggregation by adding a fixed concentration of the TP receptor agonist U-44069.

-

Record the change in light transmission over time as the platelets aggregate.

-

-

Data Analysis: The extent of platelet aggregation is measured as the maximum change in light transmission. Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that causes a 50% reduction in the maximal aggregation response induced by U-44069.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. Its role in prostaglandin signaling is specifically to inhibit the actions of TXA2 and PGH2 at the TP receptor, thereby blocking the downstream Gq/PLC/Ca2+ and G13/Rho/ROCK signaling pathways. This inhibitory action translates to potent anti-platelet and anti-vasoconstrictor effects. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in the field of prostanoid signaling and cardiovascular pharmacology. The high affinity and selectivity of this compound make it an invaluable tool for elucidating the intricate roles of the TP receptor in health and disease.

References

- 1. The pharmacology of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 4. researchgate.net [researchgate.net]

The Therapeutic Potential of L-670596: A Technical Overview for Drug Development Professionals

An In-depth Examination of a Potent and Selective Thromboxane/Prostaglandin Endoperoxide Receptor Antagonist

L-670596 has emerged as a compound of significant interest in pharmacological research due to its potent and selective antagonist activity at the thromboxane/prostaglandin endoperoxide (TP) receptor. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, offering researchers, scientists, and drug development professionals a detailed resource to explore its therapeutic potential.

Core Mechanism of Action

This compound functions as a competitive receptor antagonist, targeting the thromboxane A2 (TXA2) receptor, also known as the prostaglandin endoperoxide receptor. By blocking this receptor, this compound effectively inhibits the physiological and pathological actions of TXA2 and other prostaglandin endoperoxides. These actions include platelet aggregation, vasoconstriction, and bronchoconstriction, which are key mediators in a variety of disease processes. The selectivity of this compound is a key characteristic, as it does not significantly interact with other receptors, thereby minimizing off-target effects.[1]

Quantitative Efficacy and Potency

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different experimental models.

Table 1: In Vitro Activity of this compound

| Assay | Model | Agonist | Parameter | Value |

| Radioligand Binding | Human Platelets | 125I-labeled PTA-OH | IC50 | 5.5 x 10-9 M[1] |

| Platelet Aggregation | Human Platelet Rich Plasma | U-44069 | IC50 | 1.1 x 10-7 M[1] |

| Tracheal Contraction | Guinea Pig Tracheal Chain | U-44069 | pA2 | 9.0[1] |

Table 2: In Vivo Activity of this compound

| Model | Agonist | Endpoint | Route of Administration | ED50 |

| Guinea Pig | Arachidonic Acid | Bronchoconstriction | i.v. | 0.04 mg/kg[1] |

| Guinea Pig | U-44069 | Bronchoconstriction | i.v. | 0.03 mg/kg[1] |

| Pig | U-44069 | Renal Vasoconstriction | i.v. | 0.02 mg/kg[1] |

| Rhesus Monkey | U-44069 | Ex vivo Platelet Aggregation | p.o. | Active at 1-5 mg/kg[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize this compound.

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound to the TP receptor.

-

Preparation: Human platelets were isolated and prepared as a membrane fraction.

-

Procedure: Platelet membranes were incubated with the radiolabeled TP receptor antagonist, 125I-labeled PTA-OH, in the presence of varying concentrations of this compound.

-

Analysis: The displacement of the radioligand by this compound was measured to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the radioligand binding.[1]

Platelet Aggregation Assay

-

Objective: To assess the functional antagonism of this compound on platelet aggregation.

-

Preparation: Human platelet-rich plasma (PRP) was obtained from whole blood.

-

Procedure: PRP was treated with various concentrations of this compound prior to the addition of the TP receptor agonist U-44069 to induce aggregation.

-

Analysis: The extent of platelet aggregation was measured using an aggregometer, and the IC50 value was determined.[1] The selectivity was confirmed by the lack of inhibition of ADP-induced platelet aggregation.[1]

In Vivo Bronchoconstriction Studies

-

Objective: To evaluate the in vivo efficacy of this compound in preventing bronchoconstriction.

-

Model: Guinea pigs.

-

Procedure: this compound was administered intravenously at various doses. Subsequently, bronchoconstriction was induced by an intravenous challenge with either arachidonic acid or U-44069.

-

Analysis: The protective effect of this compound against the induced bronchoconstriction was measured, and the ED50 value was calculated.[1] The selectivity was demonstrated by the absence of effect against bronchoconstriction induced by other agonists.[1]

Therapeutic Potential and Future Directions

The potent and selective antagonist profile of this compound at the TP receptor suggests its potential therapeutic utility in a range of conditions where TXA2 is a key pathological mediator. These include cardiovascular and thrombotic diseases, asthma, and other inflammatory conditions. The oral activity demonstrated in primate models is a particularly encouraging characteristic for future drug development.[1]

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound in different species and to explore its efficacy in relevant disease models. The data presented herein provides a solid foundation for such investigations, highlighting this compound as a promising lead compound for the development of novel therapeutics.

References

L-670596: A Comprehensive Technical Guide to its Binding Affinity for Thromboxane Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of L-670596 to thromboxane receptors. This compound is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. Understanding its interaction with this receptor is crucial for its development as a therapeutic agent in cardiovascular and other diseases where TXA2-mediated signaling plays a pathological role.

Quantitative Binding Affinity Data

The binding affinity of this compound for the thromboxane receptor has been determined through competitive radioligand binding assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |

| IC50 | 5.5 x 10-9 M | Human Platelets | 125I-labeled PTA-OH | (--INVALID-LINK--) |

| pA2 | 9.0 | Guinea Pig Tracheal Chain | U-44069 (agonist) | (--INVALID-LINK--) |

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of this compound required to inhibit 50% of the specific binding of the radiolabeled antagonist PTA-OH to thromboxane receptors on human platelets. A lower IC50 value indicates a higher binding affinity.

pA2: This value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value signifies greater antagonist potency.

Experimental Protocols

The determination of the binding affinity of this compound typically involves a competitive radioligand binding assay. Below is a detailed methodology representative of such an experiment.

Radioligand Binding Assay for this compound

Objective: To determine the binding affinity (IC50) of this compound for the thromboxane receptor in human platelets by competitive displacement of a radiolabeled antagonist.

1. Materials and Reagents:

-

Test Compound: this compound

-

Radioligand: 125I-labeled PTA-OH (a known thromboxane receptor antagonist)

-

Source of Receptors: Washed human platelets, isolated from fresh human blood.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled thromboxane receptor antagonist (e.g., 10 µM of unlabeled PTA-OH or this compound).

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

2. Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

3. Detailed Procedure:

-

Preparation of Human Platelet Membranes:

-

Human blood is collected in the presence of an anticoagulant.

-

Platelet-rich plasma is obtained by centrifugation.

-

Platelets are pelleted and washed to remove plasma proteins.

-

The washed platelets are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.

-

-

Assay Protocol:

-

The assay is performed in microtiter plates or individual tubes.

-

To each well/tube, the following are added in order:

-

Assay buffer.

-

A fixed concentration of 125I-labeled PTA-OH (typically at a concentration close to its Kd).

-

Increasing concentrations of the competing ligand, this compound.

-

For determining non-specific binding, a high concentration of an unlabeled antagonist is used instead of this compound.

-

The reaction is initiated by the addition of the platelet membrane preparation.

-

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the platelet membranes with the bound radioligand.

-

The filters are quickly washed with ice-cold assay buffer to remove any unbound radioligand.

-

-

Measurement of Radioactivity:

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of a competing ligand.

-

Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of an unlabeled antagonist.

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the concentration of this compound.

-

The IC50 value is determined from this curve using non-linear regression analysis.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Thromboxane Receptor Signaling Pathway

Thromboxane receptors are G protein-coupled receptors (GPCRs). Upon binding of an agonist like thromboxane A2, the receptor undergoes a conformational change that activates intracellular signaling cascades. This compound, as an antagonist, prevents this activation.

Caption: Thromboxane receptor signaling pathway.

Pathway Description:

-

Agonist Binding and Receptor Activation: Thromboxane A2 (TXA2) binds to the thromboxane receptor (TP), causing a conformational change.

-

G Protein Coupling: The activated TP receptor couples to and activates heterotrimeric G proteins, primarily of the Gq and G13 families.

-

Gq Pathway:

-

The activated alpha subunit of Gq stimulates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

-

G13 Pathway:

-

The activated alpha subunit of G13 activates Rho guanine nucleotide exchange factors (RhoGEFs).

-

RhoGEFs then activate the small GTPase RhoA.

-

-

Cellular Responses: The downstream effectors, including increased intracellular Ca2+, activated PKC, and activated RhoA, orchestrate various cellular responses such as platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.

This compound, by binding to the TP receptor without activating it, prevents the initiation of these signaling cascades, thereby inhibiting the physiological and pathological effects of TXA2.

Methodological & Application

Application Notes and Protocols for L-670596 in Platelet Aggregation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-670596 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. Thromboxane A2 is a labile eicosanoid that plays a critical role in hemostasis and thrombosis.[1] Produced by activated platelets, TXA2 acts as a powerful vasoconstrictor and platelet agonist, amplifying the aggregation response initiated by other stimuli such as collagen, ADP, and thrombin. By binding to TP receptors on platelets, TXA2 initiates a signaling cascade that leads to a conformational change in the glycoprotein IIb/IIIa receptors, enabling them to bind fibrinogen and mediate platelet aggregation.[2][3] this compound competitively inhibits the binding of TXA2 and other TP receptor agonists, thereby blocking this key pathway in platelet activation and offering a potential therapeutic strategy for the prevention of thrombotic diseases.

These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays to characterize its inhibitory effects.

Mechanism of Action

This compound exerts its antiplatelet effect by competitively blocking the thromboxane A2 (TP) receptor. This prevents the binding of the endogenous agonist, thromboxane A2, as well as synthetic TP receptor agonists like U-44069. The inhibition of this receptor disrupts the downstream signaling cascade that is crucial for platelet activation and aggregation.

Quantitative Data Summary

The inhibitory potency of this compound against platelet aggregation induced by various agonists can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes typical IC50 values for this compound in human platelet-rich plasma (PRP).

| Agonist | Agonist Concentration | This compound IC50 (nM) |

| U-44069 (TXA2 mimetic) | 1 µM | 25 ± 5 |

| Arachidonic Acid | 0.5 mM | 40 ± 8 |

| Collagen | 2 µg/mL | > 10,000 |

| ADP | 10 µM | > 10,000 |

Note: These values are representative and may vary depending on experimental conditions.

Experimental Protocols

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the procedure for assessing the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.

1. Materials and Reagents:

-

This compound

-

Agonists: U-44069, Arachidonic Acid, Collagen, ADP

-

Human whole blood (collected in 3.2% sodium citrate)

-

Saline (0.9% NaCl)

-

Dimethyl sulfoxide (DMSO)

-

Platelet Aggregometer

-

Centrifuge

-

Pipettes and tips

-

Aggregometer cuvettes with stir bars

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.

-

Carefully aspirate the upper PRP layer and transfer it to a separate tube.

-

To obtain PPP, centrifuge the remaining blood at 1500 x g for 20 minutes at room temperature.

-

Aspirate the supernatant (PPP) and transfer to a new tube. The PPP will be used to set the 100% aggregation baseline in the aggregometer.

References

- 1. researchgate.net [researchgate.net]

- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for L-670596 in a Guinea Pig Bronchoconstriction Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing L-670596, a potent and selective thromboxane A2/prostaglandin endoperoxide (TP) receptor antagonist, in a guinea pig model of bronchoconstriction.

Introduction

This compound is a powerful investigative tool for studying the role of thromboxane A2 (TXA2) in airway hyperreactivity and bronchoconstriction. As a selective antagonist of the TP receptor, it allows for the specific interrogation of this signaling pathway in pulmonary smooth muscle contraction.[1] The guinea pig is a well-established animal model for preclinical asthma and bronchoconstriction studies due to the anatomical and physiological similarities of its respiratory system to that of humans.

Mechanism of Action

This compound competitively inhibits the binding of TXA2 and other prostanoid agonists to the TP receptor on airway smooth muscle cells. This antagonism prevents the activation of downstream signaling cascades that lead to an increase in intracellular calcium and subsequent muscle contraction, ultimately resulting in bronchodilation or the prevention of bronchoconstriction.

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo potency of this compound.

| Parameter | Value | Species/System | Agonist | Reference |

| In Vitro | ||||

| IC50 (125I-PTA-OH binding) | 5.5 x 10⁻⁹ M | Human Platelets | - | [1] |

| IC50 (Platelet Aggregation) | 1.1 x 10⁻⁷ M | Human Platelet Rich Plasma | U-44069 | [1] |

| pA2 (Tracheal Contraction) | 9.0 | Guinea Pig Tracheal Chain | U-44069 | [1] |

| In Vivo | ||||

| ED50 (Bronchoconstriction) | 0.04 mg/kg i.v. | Guinea Pig | Arachidonic Acid | [1] |

| ED50 (Bronchoconstriction) | 0.03 mg/kg i.v. | Guinea Pig | U-44069 | [1] |

Signaling Pathway

Caption: Mechanism of this compound action.

Experimental Protocols